3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGDKQIXNVXLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293988 | |
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-33-9 | |
| Record name | MLS002695187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine Acylation
The piperazine ring is acylated using 3-phenylpropanoyl chloride under anhydrous conditions. A representative procedure involves:
-
Dissolving piperazine (1.0 equiv) in dry dichloromethane (DCM).
-
Adding 3-phenylpropanoyl chloride (1.2 equiv) dropwise at 0°C.
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents oligomerization |
| Solvent | Anhydrous DCM | Maximizes acylation |
| Equivalents | 1.2–1.5 (acylating agent) | Completes reaction |
Propan-1-one Backbone Installation
The propan-1-one moiety is introduced via nucleophilic substitution:
-
React 4-chlorobutan-2-one (1.0 equiv) with the acylated piperazine (1.1 equiv).
-
Use potassium carbonate (2.5 equiv) as base in acetonitrile.
Analytical Validation :
Alternative Routes
One-Pot Sequential Reaction
A streamlined method combines acylation and alkylation:
-
Mix piperazine, 3-phenylpropanoyl chloride, and 4-chlorobutan-2-one in DMF.
-
Add tetrabutylammonium iodide (0.1 equiv) as phase-transfer catalyst.
Advantages :
Microwave-Assisted Synthesis
Accelerates reaction kinetics:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 12 hours | 45 minutes |
| Yield | 78% | 82% |
| Energy Input | 500 W | 300 W |
Side products decrease from 12% to 6% due to controlled heating.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Management Strategies
-
Neutralize acidic byproducts with aqueous NaHCO₃.
-
Recover piperazine derivatives via column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Solutions
Diastereomer Formation
The prochiral carbonyl group risks racemization:
Purification Difficulties
-
Problem : Co-elution of byproducts in HPLC.
-
Solution : Switch to preparative TLC (silica GF₂₅₄, chloroform/methanol 9:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise | 78 | 98 | 18 | 45 |
| One-Pot | 72 | 95 | 8 | 38 |
| Microwave | 82 | 97 | 0.75 | 52 |
The stepwise method remains preferred for high-purity applications, while microwave synthesis suits rapid small-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in material synthesis and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic moieties can engage in hydrophobic interactions with lipophilic residues in the binding sites of target proteins .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Similarities and Variations
The compound’s structural analogs share the propan-1-one core and piperazine ring but differ in substituents, leading to variations in activity. Key examples include:
Key Observations :
- Compound 7e ’s benzothiophene and pyridinyl groups confer selectivity for serotonin receptors (e.g., 5-HT₆), with an IC₅₀ of 2.50 μM, suggesting that aromatic heterocycles improve receptor binding .
- P095-0545 ’s indole moiety may facilitate interactions with hydrophobic binding pockets, while the chlorine atom could influence metabolic stability .
Pharmacological and Biochemical Comparisons
Receptor Binding and Inhibition
- BIA: Used as a control in adenosine A2A receptor and COMT inhibition studies.
- Compound 7e : Demonstrates 60% inhibition of [³H]-8-OH-DPAT binding (5-HT₁A receptor) with Ki = 2.30 μM, highlighting the impact of pyridinylpiperazine on serotonin receptor affinity .
- Target Compound: Predicted to exhibit α-synuclein inhibition based on structural similarities to CLR01 (a known α-synuclein inhibitor), though experimental validation is needed .
Anticancer and Apoptotic Activity
- Compound 1 (from ): A caspase-8 potentiator with a morpholino group and nitro-phenyl substituent. At 20–80 μM, it enhances TRAIL-induced apoptosis, suggesting that electron-deficient aromatic groups may synergize with apoptotic pathways .
- P095-0545 : While its anticancer activity is unconfirmed, the indole scaffold is associated with kinase inhibition, a common anticancer mechanism .
Biological Activity
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is a piperazine derivative with potential therapeutic applications. This compound's biological activity has garnered interest due to its structural features, which may confer unique interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical properties, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a propanone backbone with a phenyl group and a piperazine ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not specified |
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological targets such as receptors or enzymes. The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation or pain perception .
Antimicrobial Properties
Similar compounds have been reported to exhibit significant antibacterial and antifungal activities. Studies on related piperazine derivatives indicate that they may inhibit the growth of various pathogens by disrupting cellular processes .
Antioxidant Activity
Research has shown that compounds structurally similar to this compound possess antioxidant properties. For instance, analogues of 3-phenyl-1H-isochromen-1-one have demonstrated potent antioxidant activity in vitro, suggesting that this compound may also exhibit similar effects .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, impacting biochemical pathways involved in disease processes. Its interaction with oxidoreductase proteins has been noted, indicating potential applications in metabolic disorders.
Case Study: Antiplatelet Activity
A study investigating the antiplatelet effects of 3-phenyl analogues found that several compounds exhibited significant inhibition of arachidonic acid-induced platelet aggregation. Some showed up to 16-fold greater potency than ascorbic acid, highlighting the therapeutic potential of similar structures in cardiovascular health .
Biochemical Analysis
The biochemical properties of this compound are not fully characterized; however, it is known to influence cell signaling pathways and gene expression. Further studies are needed to elucidate its effects on cellular metabolism and long-term stability in biological systems .
Q & A
Q. Optimization Strategies :
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize side products .
- Employ solvents such as dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of intermediates .
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine substitution | 3-Phenylpropanoyl chloride, DCM, 0–5°C | 65–75 | ≥90% |
| Propanone coupling | EDCI, DMAP, RT, 24h | 50–60 | ≥85% |
What spectroscopic and crystallographic methods are essential for characterizing this compound?
Basic Research Focus
Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperazine and propanone moieties. For example, the carbonyl group (C=O) appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 377.2 for C₂₇H₂₈N₂O₂) .
Q. Crystallography :
- Single-Crystal X-ray Diffraction (SHELX) : Resolve 3D conformation using SHELXL for refinement .
- Key Parameters : Monitor bond angles around the piperazine ring (e.g., N–C–C–N torsion angles) to assess planarity .
How do structural modifications influence its pharmacological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) :
- Piperazine Substitutions : Replacing the phenylpropanoyl group with a pyridinyl (e.g., 4-pyridinyl) reduces dopamine transporter affinity but enhances serotonin receptor binding .
- Propanone Chain Length : Shortening the chain from C3 to C2 decreases blood-brain barrier penetration, as shown in rodent models .
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | Target Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| 3-Phenylpropanoyl | Dopamine: 120 ± 15 | High CNS penetration |
| 4-Fluorophenyl | Serotonin: 85 ± 10 | Improved selectivity |
| Pyridin-4-yl | Norepinephrine: 200 ± 25 | Reduced metabolic stability |
Q. Methodological Insight :
- Use radioligand binding assays (e.g., [³H]-paroxetine for serotonin transporters) to quantify target interactions .
How can computational methods predict interactions with biological targets?
Advanced Research Focus
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model binding to neurotransmitter transporters .
- Key Interactions : Hydrogen bonding between the propanone carbonyl and Asp98 residue of the dopamine transporter .
Q. Pharmacokinetic Modeling :
- ADME Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (≥70%), suggesting favorable absorption .
Q. Validation :
- Cross-reference computational results with in vitro assays (e.g., MDCK cell permeability) .
How can researchers resolve contradictions in pharmacological data across studies?
Advanced Research Focus
Common Discrepancies :
- Variability in IC₅₀ Values : May arise from differences in assay conditions (e.g., buffer pH, cell line used) .
- Opposing SAR Trends : For example, a study may report enhanced activity with a nitro group, while another shows reduced potency due to metabolic instability .
Q. Resolution Strategies :
Standardize Assay Protocols : Use identical cell lines (e.g., HEK293 for transporter assays) and buffer systems .
Metabolic Stability Testing : Incubate compounds with liver microsomes to identify degradation pathways .
Collaborative Replication : Share compound batches between labs to control for synthesis variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
